molecular formula C8H4N2S2 B1345718 1,2-Phenylene diisothiocyanate CAS No. 71105-17-4

1,2-Phenylene diisothiocyanate

Cat. No. B1345718
CAS RN: 71105-17-4
M. Wt: 192.3 g/mol
InChI Key: RPFLVLIPBDQGAQ-UHFFFAOYSA-N
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Description

1,2-Phenylene diisothiocyanate is a chemical compound with the molecular formula C8H4N2S2 . It is also known by other names such as 1,2-Diisothiocyanatobenzene, phenylene isothiocyanate, and phenylene diisothiocyanate . The molecular weight of this compound is 192.3 g/mol .


Molecular Structure Analysis

The IUPAC name for 1,2-Phenylene diisothiocyanate is 1,2-diisothiocyanatobenzene . The InChI representation of the molecule is InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8 (7)10-6-12/h1-4H . The Canonical SMILES representation is C1=CC=C (C (=C1)N=C=S)N=C=S .


Physical And Chemical Properties Analysis

1,2-Phenylene diisothiocyanate has a molecular weight of 192.3 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass of the compound are 191.98159048 g/mol . The topological polar surface area is 88.9 Ų . The compound has 12 heavy atoms .

Scientific Research Applications

ImmunoPET Imaging

“1,2-Phenylene diisothiocyanate” is used in the synthesis of hydroxamate-containing chelators for labeling antibodies with isotopes like 89Zr and 68Ga . These labeled antibodies are then used in immunoPET imaging, which is a type of positron emission tomography that allows for highly specific imaging of tumors or other diseases .

Mercury Sensing in Living Cells

Researchers utilize “1,2-Phenylene diisothiocyanate” to create fluorescent chemosensors that can detect Hg 2+ ions in living cells. This application is crucial for monitoring mercury levels and studying its effects on biological systems .

Enzyme Immobilization

The compound serves as a cross-linking reagent to investigate the mechanism of enzyme immobilization on silanized surfaces. Understanding this mechanism is vital for developing more efficient enzyme-based sensors and industrial catalysts .

Synthesis of Selective Receptors

It is involved in the synthesis of dipodal bis-urea receptors, which are selective for hydrogen sulfate. These receptors have potential applications in environmental monitoring and industrial processes where selective detection of ions is required .

5. Assembly of Reduced Graphene Oxide Sheets “1,2-Phenylene diisothiocyanate” plays a role in the assembly process of reduced graphene oxide (RGO) sheets, particularly in their electrochemical functionalization with polydiphenylamine (PDPA). This application is significant for the development of advanced materials with specific electronic properties .

Covalent Immobilization of Enzymes

The compound is used for the covalent immobilization of enzymes such as β-D-Galactosidase. This process is essential for creating stable enzyme platforms that can be used for various biochemical assays .

Safety and Hazards

1,2-Phenylene diisothiocyanate is harmful in contact with skin, if inhaled, and if swallowed . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .

properties

IUPAC Name

1,2-diisothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLVLIPBDQGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221320
Record name 1,2-Phenylene diisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71105-17-4
Record name 1,2-Phenylene diisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Phenylene diisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71105-17-4
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